Propan-2-yl 4-dodecylbenzene-1-sulfonate
Description
Propan-2-yl 4-dodecylbenzene-1-sulfonate is an organosulfur compound characterized by a dodecyl-substituted benzene ring sulfonated at the para position and esterified with propan-2-yl (isopropyl) alcohol. Its structure combines a hydrophobic dodecyl chain with a polar sulfonate ester group, making it amphiphilic. This compound is primarily utilized in industrial applications, such as surfactants, emulsifiers, or intermediates in organic synthesis. Its efficacy in lowering surface tension and stabilizing emulsions stems from the balance between its long alkyl chain (lipophilic) and the sulfonate group (hydrophilic) .
Properties
CAS No. |
143555-57-1 |
|---|---|
Molecular Formula |
C21H36O3S |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
propan-2-yl 4-dodecylbenzenesulfonate |
InChI |
InChI=1S/C21H36O3S/c1-4-5-6-7-8-9-10-11-12-13-14-20-15-17-21(18-16-20)25(22,23)24-19(2)3/h15-19H,4-14H2,1-3H3 |
InChI Key |
IFGHTSJDSJMIDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Key Methods
| Method | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| SO₃ Sulfonation | SO₃ + Dry Air | 40–45°C, 4–6% SO₃ in air, microporous dispersion reactor | 95–98 | >98 |
| Chlorosulfonic Acid | ClSO₃H + Catalyst (Na₂SO₄/K₂SO₄) | 10–25°C, ice-water quenching | 96–98 | >95 |
Mechanism :
- SO₃ Route : Dodecylbenzene reacts with SO₃ gas diluted in dry air to form DBSA. The reaction is exothermic and requires precise temperature control to minimize by-products like sulfones.
- Chlorosulfonic Acid Route : Cumene (isopropylbenzene) is sulfonated with ClSO₃H in the presence of inorganic salts (e.g., Na₂SO₄) to suppress side reactions. The product is precipitated in ice water.
Advantages :
- SO₃ method achieves high purity (>98%) with minimal waste.
- Chlorosulfonic acid method simplifies post-reaction separation via ice-water precipitation.
Esterification of DBSA with Isopropanol
The sulfonic acid is then esterified with isopropanol under acid catalysis. This step requires optimization to maximize yield and minimize side reactions (e.g., sulfonic acid decomposition).
Catalytic Methods
Reaction Pathway :
$$
\text{C}{18}\text{H}{29}\text{SO}3\text{H} + \text{CH}3\text{CH}(\text{OH})\text{CH}3 \xrightarrow{\text{H}^+} \text{C}{18}\text{H}{29}\text{SO}3\text{OCH}(\text{CH}3)2 + \text{H}_2\text{O}
$$
Critical Parameters :
- Temperature : Higher temperatures (80–100°C) accelerate reaction but risk sulfonic acid degradation.
- Catalyst Choice : DBSA and LDDS offer superior performance due to their compatibility with water and strong acid strength.
- Solvent : Cyclohexane or toluene enhances heat transfer and azeotropes water.
Purification and Characterization
Post-esterification, the product is purified to remove unreacted DBSA, catalyst residues, and solvents.
Purification Techniques
| Method | Process | Purity Achieved |
|---|---|---|
| Crystallization | Dissolve in ethanol, cool to 0°C, filter | >95% |
| Distillation | Vacuum distillation at 150–200°C | >98% |
| Column Chromatography | Silica gel, hexane/ethyl acetate | >99% |
Characterization Data :
| Property | Value | Method |
|---|---|---|
| Melting Point | 45–50°C | DSC |
| ¹H NMR | δ 0.85 (t, 3H), 1.25–1.45 (m, 19H), 2.65 (m, 1H), 7.15 (d, 2H), 7.55 (d, 2H) | CDCl₃ |
| IR | 1220 cm⁻¹ (S=O), 1050 cm⁻¹ (C-O) | ATR |
Industrial-Scale Optimization
For large-scale production, continuous processes and microreactor technology are employed to enhance efficiency.
Microreactor Sulfonation
| Parameter | Value | Benefit |
|---|---|---|
| Mixing Time | <1 sec | Minimizes by-products |
| Temperature Control | ±2°C | Avoids local overheating |
| Yield | 98% | High conversion rate |
Process Flow :
- Sulfonation : Dodecylbenzene + SO₃ → DBSA (microporous reactor).
- Esterification : DBSA + Isopropanol → Ester (catalyst: DBSA or LDDS).
- Purification : Crystallization/distillation.
Applications and Challenges
This compound is used in:
- Detergents : Enhances emulsification and wetting properties.
- Pesticide Adjuvants : Improves bioavailability of hydrophobic agrochemicals.
- Biodiesel Production : Acts as a co-catalyst in transesterification.
Challenges :
- Stability : Sulfonic acid esters may hydrolyze under alkaline conditions.
- Cost : LDDS and DBSA catalysts are expensive for bulk production.
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Cost | Scalability |
|---|---|---|---|---|
| SO₃ + H₂SO₄ | H₂SO₄ | 70–85 | Low | High |
| ClSO₃H + DBSA | DBSA | 85–90 | Moderate | Moderate |
| SO₃ + LDDS | LDDS | 98.3 | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-dodecylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfonic acids, substituted benzene derivatives, and various oxidized or reduced forms of the original compound .
Scientific Research Applications
Industrial Cleaning
Surfactant Properties
Propan-2-yl 4-dodecylbenzene-1-sulfonate is primarily used in industrial cleaning products. Its ability to reduce surface tension enhances the solubility of hydrophobic substances in aqueous solutions, facilitating emulsification and cleaning processes. This property is particularly beneficial in formulations for detergents and other cleaning agents, making it effective in removing grease and oil from surfaces.
Case Study: Effectiveness in Cleaning Formulations
A study demonstrated that incorporating this compound into cleaning formulations significantly improved the removal of oily contaminants compared to formulations without this surfactant. The reduction in surface tension allowed for better penetration and emulsification of the oils, leading to more efficient cleaning outcomes.
Pharmaceutical Applications
Biological Activity
Research indicates that this compound exhibits biological activity, particularly as a surfactant in biological systems. It has been studied for its effects on cell membranes, where it can facilitate the lysis of cells and solubilization of proteins. These characteristics make it relevant in pharmaceutical formulations, especially in drug delivery systems .
Case Study: Drug Formulation
In a pharmaceutical formulation study, this compound was used as an excipient to enhance the solubility of poorly soluble drugs. The study found that the inclusion of this surfactant improved the bioavailability of the active pharmaceutical ingredient by promoting better dispersion in aqueous environments.
Biochemical Research
Membrane Interaction Studies
The surfactant properties of this compound allow it to disrupt lipid bilayers, facilitating the release of cellular contents and altering protein conformations. This makes it an essential tool in biochemical research for studying membrane dynamics and protein interactions.
Case Study: Protein Solubilization
A research project focused on using this compound to solubilize membrane proteins for structural studies. The findings revealed that this surfactant effectively maintained protein stability while allowing for purification and characterization, demonstrating its utility in protein biochemistry.
Environmental Applications
Emulsification in Oil Recovery
this compound has potential applications in enhanced oil recovery processes due to its emulsifying properties. By reducing the interfacial tension between oil and water, it can improve the efficiency of oil extraction from reservoirs.
Case Study: Enhanced Oil Recovery Testing
Field tests conducted on oil fields using formulations containing this compound showed a notable increase in oil recovery rates compared to traditional methods. The surfactant's ability to stabilize emulsions played a crucial role in mobilizing trapped oil.
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Industrial Cleaning | Used as a surfactant in detergents and cleaning products | Enhances solubility and emulsification |
| Pharmaceuticals | Serves as an excipient for poorly soluble drugs | Improves bioavailability |
| Biochemical Research | Facilitates membrane disruption for protein studies | Aids in protein solubilization |
| Environmental Applications | Emulsifies for enhanced oil recovery | Increases extraction efficiency |
Mechanism of Action
The mechanism of action of Propan-2-yl 4-dodecylbenzene-1-sulfonate involves its ability to reduce surface tension and enhance the mixing of liquids. The sulfonate group interacts with water molecules, while the hydrophobic dodecyl group interacts with non-polar substances, allowing the compound to act as an effective surfactant. This dual interaction facilitates the formation of micelles, which can encapsulate hydrophobic substances and enhance their solubility .
Comparison with Similar Compounds
Isopropanolamine Dodecylbenzenesulfonate
Chemical Structure: Unlike the ester derivative, isopropanolamine dodecylbenzenesulfonate is a sulfonic acid salt formed by reacting dodecylbenzenesulfonic acid with 1-amino-2-propanol (isopropanolamine). The ionic nature of this compound enhances its water solubility compared to the ester form .
Key Differences :
- The ionic nature of the isopropanolamine salt makes it more effective in aqueous systems, whereas the ester form is preferred in non-polar formulations.
4,4'-(Propane-2,2-diyl)diphenol and 4,4'-Sulfonyldiphenol
For example, 4,4'-sulfonyldiphenol contains a sulfonyl group but lacks the alkyl chain and ester functionality. Such differences result in distinct applications: sulfonyldiphenol derivatives are used in polymer production (e.g., polysulfones), whereas the dodecylbenzenesulfonate derivatives focus on surface activity .
Other Sulfonate Esters
Compounds like sodium dodecylbenzenesulfonate (SDBS) are widely studied anionic surfactants. Unlike this compound, SDBS is a sodium salt with even higher water solubility and broader use in household detergents. The ester form’s lower solubility may limit its use in aqueous systems but enhances compatibility with organic matrices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
